3-Hydroxy-N-desethyl Lidocaine-d5
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Overview
Description
3-Hydroxy-N-desethyl Lidocaine-d5 is a deuterated analog of 3-Hydroxy-N-desethyl Lidocaine, which is a metabolite of Lidocaine. Lidocaine is a widely used local anesthetic and antiarrhythmic drug. The deuterated form, this compound, is often used in scientific research for various analytical and pharmacokinetic studies due to its stable isotopic labeling .
Preparation Methods
3-Hydroxy-N-desethyl Lidocaine-d5 can be synthesized through the hydrogenation of Lidocaine using deuterated reagents. The specific synthetic routes and reaction conditions can be found in scientific literature, which typically involve the use of deuterium gas or deuterated solvents . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the deuterated compound.
Chemical Reactions Analysis
3-Hydroxy-N-desethyl Lidocaine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-Hydroxy-N-desethyl Lidocaine-d5 is used in various scientific research applications, including:
Chemistry: It is used as an internal standard in mass spectrometry for the quantification of Lidocaine and its metabolites.
Biology: The compound is used in studies involving the metabolism and pharmacokinetics of Lidocaine.
Medicine: It aids in the development of new anesthetic drugs and in understanding the metabolic pathways of existing drugs.
Industry: The compound is used in the quality control and assurance processes of pharmaceutical products.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-desethyl Lidocaine-d5 is similar to that of Lidocaine. It works by blocking sodium channels in the neuronal cell membrane, which inhibits the initiation and conduction of nerve impulses. This action results in the anesthetic and antiarrhythmic effects of the compound. The deuterated form is primarily used for research purposes to study the pharmacokinetics and metabolism of Lidocaine .
Comparison with Similar Compounds
3-Hydroxy-N-desethyl Lidocaine-d5 can be compared with other similar compounds such as:
3-Hydroxy-N-desethyl Lidocaine: The non-deuterated form, which is also a metabolite of Lidocaine.
Lidocaine: The parent compound, widely used as a local anesthetic and antiarrhythmic drug.
N-desethyl Lidocaine: Another metabolite of Lidocaine, used in similar pharmacokinetic studies.
The uniqueness of this compound lies in its stable isotopic labeling, which makes it particularly useful in precise analytical studies and research applications.
Properties
Molecular Formula |
C12H18N2O2 |
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Molecular Weight |
227.31 g/mol |
IUPAC Name |
N-(3-hydroxy-2,6-dimethylphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)acetamide |
InChI |
InChI=1S/C12H18N2O2/c1-4-13-7-11(16)14-12-8(2)5-6-10(15)9(12)3/h5-6,13,15H,4,7H2,1-3H3,(H,14,16)/i1D3,4D2 |
InChI Key |
YITCMQBVWIHTTA-SGEUAGPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC(=O)NC1=C(C=CC(=C1C)O)C |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC(=C1C)O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.